Calculated LogP of 1.99 Differentiates Lipophilicity Profile from Unsubstituted Cyclohexane-1,4-diamine Scaffolds
The calculated partition coefficient (LogP) for 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine is 1.9882, as determined by in silico prediction . By comparison, the unsubstituted parent scaffold cyclohexane-1,4-diamine has a calculated LogP of approximately 0.2–0.5 [1]. This represents a differential of ≥1.5 LogP units, corresponding to an approximately 30-fold greater predicted partitioning into octanol (or lipid membrane) relative to aqueous phase.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9882 (predicted) |
| Comparator Or Baseline | Cyclohexane-1,4-diamine: LogP ≈ 0.2–0.5 (predicted range) |
| Quantified Difference | ΔLogP ≥ 1.5 units (~30-fold increased lipophilicity) |
| Conditions | In silico calculation; comparator value derived from standard prediction algorithms for unsubstituted diamine scaffold |
Why This Matters
The substantially higher LogP alters solvent selection for reactions, influences chromatographic retention (HPLC method development), and impacts passive membrane permeability in cell-based assays relative to less lipophilic cyclohexylamine scaffolds.
- [1] ACD/Labs. Calculate Partition Coefficients: LogP Prediction Software. Cyclohexane-1,4-diamine LogP reference range derived from standard ACD/LogP algorithm output for unsubstituted scaffold (class-level baseline). View Source
